molecular formula C6H6Cl2N2O B1619159 3,4-Dichloro-5-ethoxypyridazine CAS No. 501919-95-5

3,4-Dichloro-5-ethoxypyridazine

Cat. No.: B1619159
CAS No.: 501919-95-5
M. Wt: 193.03 g/mol
InChI Key: HDQWKXZQWLSTKM-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-ethoxypyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions and an ethoxy group at the 5th position on the pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-ethoxypyridazine typically involves the chlorination of 5-ethoxypyridazine. One common method includes the reaction of 5-ethoxypyridazine with chlorine gas in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 3rd and 4th positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-ethoxypyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 3rd and 4th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridazine N-oxides or reduction to yield dihydropyridazine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.

    Oxidation: Pyridazine N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

3,4-Dichloro-5-ethoxypyridazine has several scientific research applications, including:

Chemistry:

    Synthetic Intermediate: It serves as a valuable intermediate in the synthesis of more complex pyridazine derivatives.

    Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

    Antimicrobial Activity: Studied for its antimicrobial properties against bacterial and fungal strains.

Medicine:

    Drug Development: Explored as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry:

    Agrochemicals: Utilized in the development of herbicides and pesticides.

    Materials Science: Employed in the synthesis of functional materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-ethoxypyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of various physiological processes.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-ethoxypyridazine
  • 3,4-Dichloro-6-ethoxypyridazine
  • 3,4-Dichloro-5-methoxypyridazine

Comparison:

  • 3,4-Dichloro-5-ethoxypyridazine is unique due to the specific positioning of chlorine and ethoxy groups, which influences its reactivity and biological activity.
  • Compared to 3,5-Dichloro-4-ethoxypyridazine , the 3,4-dichloro substitution pattern may result in different electronic effects and steric hindrance, affecting its chemical behavior.
  • 3,4-Dichloro-6-ethoxypyridazine has a different substitution pattern, which can lead to variations in its interaction with biological targets.
  • The presence of a methoxy group in 3,4-Dichloro-5-methoxypyridazine instead of an ethoxy group can alter its solubility and pharmacokinetic properties.

Properties

IUPAC Name

3,4-dichloro-5-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-2-11-4-3-9-10-6(8)5(4)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQWKXZQWLSTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291417
Record name 3,4-dichloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501919-95-5
Record name 3,4-dichloro-5-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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